N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their anti-tubercular activity .
Pharmacokinetics
Benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
tuberculosis compared to standard reference drugs .
Action Environment
Benzothiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole core.
Construction of the Tetrahydrothieno[2,3-c]pyridine Ring: This is achieved through a cyclization reaction involving a thieno precursor and a suitable amine.
Coupling with Benzofuran-2-carboxylic Acid: The final step involves the coupling of the previously synthesized intermediate with benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, potentially leading to the formation of alcohols or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms in various biological systems.
Industrial Applications: The compound’s unique structure may find applications in the development of new materials or as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but with a hydrazine group, showing different biological activities.
Benzothiazole-2-thiol derivatives: These compounds share the benzothiazole core and exhibit diverse biological activities, including anticancer properties.
Thiazole-based compounds: A broad class of compounds with various biological activities, such as antimicrobial and anti-inflammatory effects.
Uniqueness
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-14(29)28-11-10-16-21(13-28)33-25(22(16)24-26-17-7-3-5-9-20(17)32-24)27-23(30)19-12-15-6-2-4-8-18(15)31-19/h2-9,12H,10-11,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNAJPNFVSSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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